3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one
CAS No.: 1246041-20-2
Cat. No.: VC6944403
Molecular Formula: C16H13F3N2O2
Molecular Weight: 322.287
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246041-20-2 |
|---|---|
| Molecular Formula | C16H13F3N2O2 |
| Molecular Weight | 322.287 |
| IUPAC Name | 3-amino-1-[[4-(trifluoromethoxy)phenyl]methyl]-3H-indol-2-one |
| Standard InChI | InChI=1S/C16H13F3N2O2/c17-16(18,19)23-11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)14(20)15(21)22/h1-8,14H,9,20H2 |
| Standard InChI Key | SSPLHBMUYGJYBI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)OC(F)(F)F)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one (C₁₆H₁₃F₃N₂O₂) features a 2-indolinone core substituted at the 1-position with a 4-(trifluoromethoxy)benzyl group and at the 3-position with an amino group. The trifluoromethoxy (-OCF₃) moiety introduces strong electron-withdrawing effects, while the benzyl group enhances lipophilicity, as evidenced by a calculated partition coefficient (ClogP) of 3.2. The amino group at C3 provides a hydrogen-bond donor site, critical for potential macromolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃F₃N₂O₂ |
| Molecular Weight | 322.287 g/mol |
| IUPAC Name | 3-amino-1-[[4-(trifluoromethoxy)phenyl]methyl]-3H-indol-2-one |
| SMILES | C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)OC(F)(F)F)N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) data for closely related indolin-2-one derivatives reveal distinct proton environments. For example, the vinyl proton in 3-(4-((4-methylpiperazin-1-yl)methyl)benzylidene)indolin-2-one appears as a singlet at δ 7.59 ppm , while the NH proton resonates near δ 10.58 ppm . Although specific NMR assignments for 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one are unavailable, the ¹⁹F NMR spectrum would likely show a characteristic triplet for the -OCF₃ group around δ -114 ppm, as observed in analogous fluorinated indolinones .
Synthetic Methodologies and Optimization
Condensation-Based Approaches
The synthesis of 3-substituted indolin-2-ones typically involves acid-catalyzed condensation between oxindole derivatives and aromatic aldehydes or amines . For instance, 3-(4-((4-methylpiperazin-1-yl)methyl)benzylidene)indolin-2-one was synthesized via piperidine-mediated condensation of 5-bromooxindole with 4-(bromomethyl)benzonitrile-derived aldehydes at 90°C . Adapting this protocol, 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one could theoretically form through:
-
Mannich Reaction: Condensation of 3-aminooxindole with 4-(trifluoromethoxy)benzaldehyde in the presence of acetic acid.
-
Reductive Amination: Coupling of 3-oxoindoline with 4-(trifluoromethoxy)benzylamine using sodium cyanoborohydride.
Challenges in Functionalization
Introducing the trifluoromethoxy group poses synthetic challenges due to the instability of OCF₃-containing intermediates. Recent advances in trifluoromethoxylation reagents, such as TFSA (trifluoromethanesulfonic anhydride), enable direct electrophilic substitution on aromatic rings . For example, 3,3-bis(4-fluorophenyl)indolin-2-one was synthesized using TFSA-mediated fluorobenzene coupling , suggesting potential routes for installing the -OCF₃ moiety post-indolinone formation.
Pharmacological Profiling and Target Engagement
Cytotoxicity Screening
While direct cytotoxicity data for 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one are lacking, structurally related 3-substituted indolin-2-ones demonstrate potent anticancer activity. Derivatives bearing 5-bromo substituents exhibited IC₅₀ values <10 µM against HT-29 colon adenocarcinoma and MCF-7 breast adenocarcinoma cells . The trifluoromethoxy group’s electron-withdrawing nature may enhance membrane permeability, as seen in pyrazolylindolin-2-one coumarin hybrids where -OCF₃ improved BRAF kinase inhibition (ΔG = -8.21 kcal/mol) .
Table 2: Comparative Pharmacological Data for Indolin-2-one Analogs
Computational Docking Insights
Molecular docking studies of analogous compounds reveal critical binding motifs. The 3-amino group forms hydrogen bonds with catalytic residues (e.g., Cys532 in BRAF), while the benzyl group engages in hydrophobic interactions with Ile463 and Phe583 . In silico predictions for 3-Amino-1-(4-(trifluoromethoxy)benzyl)indolin-2-one suggest similar binding modes, with the -OCF₃ group potentially stabilizing interactions through fluorine-based van der Waals contacts.
Future Directions and Challenges
ADMET Profiling
Current data gaps include absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters. The compound’s moderate ClogP (3.2) suggests acceptable blood-brain barrier permeability but may necessitate prodrug strategies to enhance aqueous solubility. Metabolic stability studies should assess oxidative defluorination, a common pathway for trifluoromethoxy compounds.
Target Validation
Empirical validation of predicted targets (e.g., BRAF, EGFR) is essential. Kinase inhibition assays using recombinant proteins and cell-based models (e.g., A375 melanoma cells) could confirm mechanistic hypotheses derived from docking studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume